2-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride
Overview
Description
“2-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 1305712-10-0 . It has a molecular weight of 262.18 . The IUPAC name for this compound is 2-(1,5-dimethyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15N3.2ClH/c1-8-3-4-10-9(7-8)13-11(5-6-12)14(10)2;;/h3-4,7H,5-6,12H2,1-2H3;2*1H . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Scientific Research Applications
Synthesis and Chemical Diversity
Compounds with structures related to "2-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride" have been utilized as starting materials in alkylation and ring closure reactions, contributing to the generation of structurally diverse compound libraries. These synthetic routes enable the exploration of novel chemical entities with potential applications in drug discovery and material science Roman, 2013.
Fluorescence and Chromic Materials
Certain derivatives of similar compounds exhibit unique optical properties, such as fluorescence and mechano-chromic activity, making them suitable for applications in sensing, imaging, and as security inks. The ability to undergo reversible color changes under different stimuli, such as mechanical force or pH changes, highlights their potential in developing smart materials and optical sensors Lu & Xia, 2016.
Corrosion Inhibition
Benzothiazole derivatives related to the query compound have shown significant efficacy in inhibiting corrosion of metals in acidic environments. These findings are crucial for the development of safer and more effective corrosion inhibitors, which have important applications in industrial maintenance and prolonging the lifespan of metal infrastructure Salarvand et al., 2017.
Analytical Chemistry
Derivatives of the compound have been developed as dual-sensitive probes for the detection of amines, combining fluorescence detection with mass spectrometry. This innovative approach enhances the sensitivity and specificity of analytical methods, crucial for environmental monitoring and quality control in various industries You et al., 2010.
Polymer Modification
Research involving the modification of hydrogels with amine compounds, including those related to the compound of interest, demonstrates potential applications in the development of materials with improved properties such as enhanced thermal stability and biocompatibility. These modified polymers could find applications in medical devices, drug delivery systems, and tissue engineering Aly & El-Mohdy, 2015.
Safety and Hazards
The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes indicate various hazards, including harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Properties
IUPAC Name |
2-(1,5-dimethylbenzimidazol-2-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3.2ClH/c1-8-3-4-10-9(7-8)13-11(5-6-12)14(10)2;;/h3-4,7H,5-6,12H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFAKTQYEPWGHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=N2)CCN)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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